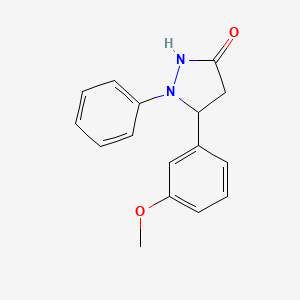
2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-1-(p-tolyl)ethanone is an organic compound with the molecular formula C12H17NO It is a ketone derivative with a diethylamino group and a p-tolyl group attached to the ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(p-tolyl)ethanone typically involves the reaction of p-tolylacetonitrile with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials:
p-Tolylacetonitrile and diethylamine.Catalyst: A suitable base such as sodium hydride or potassium tert-butoxide.
Solvent: Anhydrous ethanol or tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours, followed by cooling and purification of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethylamino)-1-(p-tolyl)ethanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-(Diethylamino)-1-(p-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of p-toluic acid or other oxidized derivatives.
Reduction: Formation of 2-(Diethylamino)-1-(p-tolyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Diethylamino)-1-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Diethylamino)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the p-tolyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)-1-(p-tolyl)ethanone: Similar structure but with dimethylamino group instead of diethylamino.
2-(Diethylamino)-1-(m-tolyl)ethanone: Similar structure but with m-tolyl group instead of p-tolyl.
2-(Diethylamino)-1-(phenyl)ethanone: Similar structure but with phenyl group instead of p-tolyl.
Uniqueness
2-(Diethylamino)-1-(p-tolyl)ethanone is unique due to the presence of both diethylamino and p-tolyl groups, which confer specific chemical and physical properties
特性
CAS番号 |
39008-15-6 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
2-(diethylamino)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C13H19NO/c1-4-14(5-2)10-13(15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChIキー |
GNXOMLPKNISPLA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)


![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)


![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)
![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)


![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)


